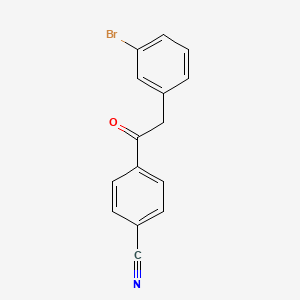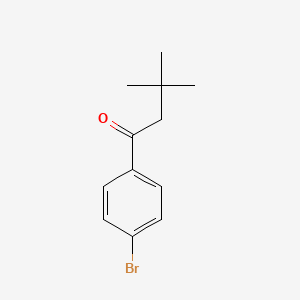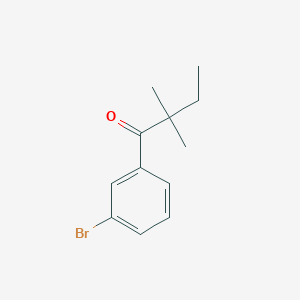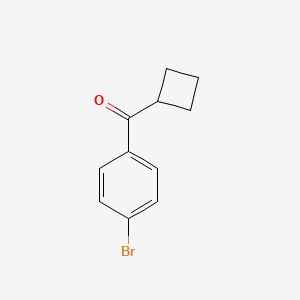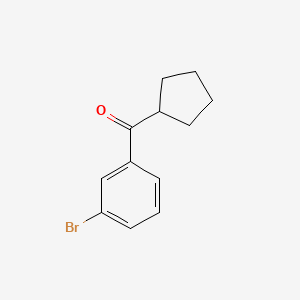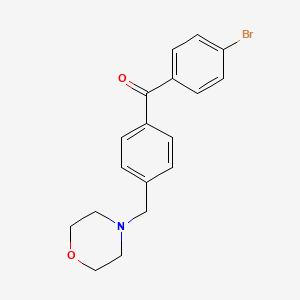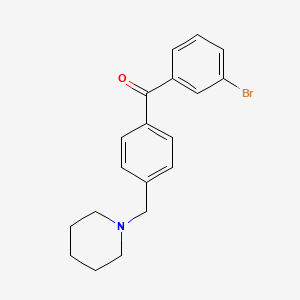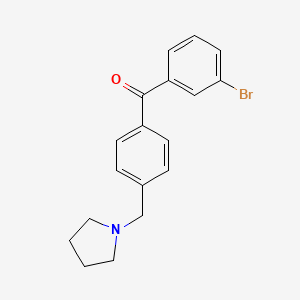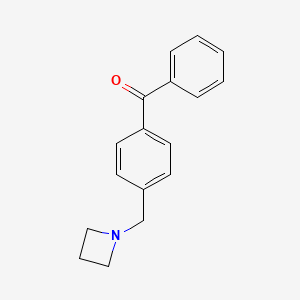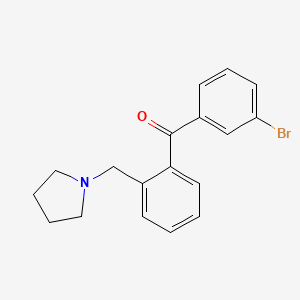
3'-Bromo-2-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3'-Bromo-2-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzophenone derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected for the compound . For instance, brominated benzophenones are key intermediates in the synthesis of more complex molecules and can exhibit interesting reactivity due to the presence of the bromine atom .
Synthesis Analysis
The synthesis of brominated benzophenone derivatives typically involves halogenation reactions. For example, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone is synthesized from trimethoxybenzene through a two-step process involving a methylation reaction followed by a Friedel-Crafts reaction . Similarly, the synthesis of a pyrrole derivative is achieved using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods suggest that the synthesis of "3'-Bromo-2-pyrrolidinomethyl benzophenone" could potentially be carried out through similar halogenation and coupling strategies.
Molecular Structure Analysis
The molecular structure of brominated benzophenone derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which typically show high correlation with experimental data . The presence of a bromine atom in the molecule can influence the electronic distribution and molecular geometry, which can be studied through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations .
Chemical Reactions Analysis
Brominated benzophenones can participate in various chemical reactions due to the reactivity of the bromine atom. For instance, benzophenone arylhydrazones can react with bromine to yield pyridinium bromides, which can then undergo nucleophilic substitution reactions . The bromine atom can also be involved in the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, which can further react to form naphthalene derivatives . These reactions highlight the versatility of brominated benzophenones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be influenced by the substituents attached to the benzophenone core. For example, the introduction of methoxy groups can affect the solubility and melting point of the compound . The bromine atom can also impact the compound's reactivity, as seen in the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces . The electronic properties, such as the distribution of electron density, can be altered by the presence of bromine, which can be analyzed through electrochemical studies and computational methods .
Propiedades
IUPAC Name |
(3-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOIBBKCQNJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643644 |
Source


|
| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-44-2 |
Source


|
| Record name | Methanone, (3-bromophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

